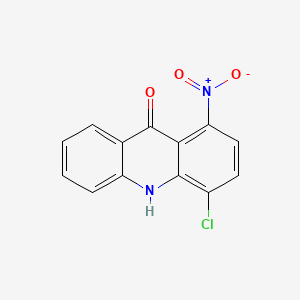

9-Acridanone, 4-chloro-1-nitro-

Description

Historical Context of Acridanone Synthesis and Derivatization

The journey of acridanone synthesis dates back to the late 19th and early 20th centuries. A pivotal moment in this history was the development of the Ullmann condensation. jocpr.com This reaction, involving the condensation of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of copper, became a cornerstone for the synthesis of N-phenylanthranilic acids, which can then be cyclized to form the acridone (B373769) ring. jocpr.comconicet.gov.ar The first documented synthesis of N-phenylanthranilic acid derivatives was in 1885 by Jourdan, though the reaction was initially limited to activated aryl amines. umn.edu Fritz Ullmann's discovery in 1903 that copper could catalyze the coupling of non-activated aryl amines significantly broadened the scope of this reaction. umn.edu Over the years, various methods have been developed for acridone synthesis, including benzyne (B1209423) mechanisms and radical reactions of quinones. researchgate.netjocpr.com The numbering system for the acridone nucleus itself has also evolved, with the current system being adopted by Chemical Abstracts in 1937. jocpr.com

Importance of Halogen and Nitro Substituents in Acridanone Scaffolds for Chemical Reactivity

The introduction of halogen and nitro groups onto the acridone scaffold profoundly influences its chemical reactivity and biological properties. Halogenated organic compounds, in general, exhibit a wide range of reactivities. noaa.gov In the context of acridones, halogen substituents can alter the electron distribution within the aromatic system, impacting its interaction with biological targets. noaa.govyoutube.com

The nitro group, a strong electron-withdrawing group, plays a crucial role in the chemical behavior of acridones. For instance, the reduction of nitroacridones can lead to the corresponding aminoacridones, which are important intermediates for further derivatization. ijddr.in The presence of both a chloro and a nitro group, as in 4-chloro-1-nitro-9-acridanone, creates a unique electronic environment that can be exploited for various chemical transformations.

Overview of Research Trajectories for 9-Acridanone, 4-chloro-1-nitro- and Related Structures

Research into 4-chloro-1-nitro-9-acridanone and its analogs has been driven by the quest for new therapeutic agents. Acridine (B1665455) derivatives have been investigated for their potential as anticancer, antimalarial, and antibacterial agents. pharmatutor.orgumn.edu The planar structure of the acridine ring is a key feature, allowing these molecules to intercalate into DNA, a mechanism that underpins their biological activity. researchgate.netnih.gov

Specifically, chlorinated nitroaromatic compounds are recognized as significant industrial chemicals, but also as environmental pollutants. nih.gov The study of compounds like 1-chloro-4-nitrobenzene (B41953), a precursor for various industrial products, has provided insights into the metabolism and potential carcinogenicity of such structures. nih.govca.gov Research has shown that 1-chloro-4-nitrobenzene can be metabolized to 4-chloroaniline, a known carcinogen. ca.gov This highlights the importance of understanding the metabolic fate of halogenated nitroaromatic compounds.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 4-chloro-1-nitro-9-acridanone.

| Property | Value | Reference |

| Chemical Formula | C13H7ClN2O3 | cymitquimica.com |

| Molecular Weight | 274.6593 g/mol | cymitquimica.com |

| CAS Number | 13161-88-1 | cymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

13161-88-1 |

|---|---|

Molecular Formula |

C13H7ClN2O3 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

4-chloro-1-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C13H7ClN2O3/c14-8-5-6-10(16(18)19)11-12(8)15-9-4-2-1-3-7(9)13(11)17/h1-6H,(H,15,17) |

InChI Key |

ZCZHSYVDWJDOPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 9 Acridanone, 4 Chloro 1 Nitro and Its Precursors

Classical and Contemporary Approaches to Acridanone Ring Formation

The formation of the acridanone skeleton is a cornerstone of this synthesis, typically achieved through a two-part strategy: an initial intermolecular coupling to form an N-phenylanthranilic acid derivative, followed by an intramolecular cyclization to close the central ring.

Ullmann Condensation Strategies for Anthranilic Acid Derivatives

The Ullmann condensation is a classic and reliable method for forming the crucial carbon-nitrogen bond that defines the N-phenylanthranilic acid precursor. wikipedia.orgorganic-chemistry.orgnih.gov This copper-catalyzed reaction joins an aryl halide with an amine. wikipedia.org In the context of acridanone synthesis, this typically involves the reaction of an anthranilic acid derivative with an aryl halide. orgsyn.org

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone, with stoichiometric amounts of copper metal. wikipedia.orgnih.gov For instance, the synthesis of N-phenylanthranilic acid itself can be achieved by refluxing o-chlorobenzoic acid with aniline (B41778) in the presence of potassium carbonate and a copper oxide catalyst. orgsyn.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl chlorides. wikipedia.org The presence of electron-withdrawing groups on the aryl halide generally accelerates the coupling reaction. wikipedia.org

Modern advancements have led to the development of milder conditions using soluble copper catalysts supported by ligands such as diamines or phenanthroline, which can improve yields and substrate scope. wikipedia.orgnih.gov A related reaction, the Goldberg reaction, specifically describes the copper-catalyzed coupling of an aniline with an aryl halide to form a diarylamine, which is the core structure of the N-phenylanthranilic acid intermediate. wikipedia.org

The general scheme for the Ullmann condensation to form the acridanone precursor is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| Substituted Anthranilic Acid | Substituted Aryl Halide | Copper (e.g., CuI, CuO) | Heat, Base (e.g., K₂CO₃) | N-(Aryl)anthranilic Acid |

| Substituted Aniline | Substituted o-Halobenzoic Acid | Copper (e.g., CuI, CuO) | Heat, Base (e.g., K₂CO₃) | N-(Aryl)anthranilic Acid |

Cyclization Reactions for Acridanone Ring Closure

Once the N-phenylanthranilic acid intermediate is synthesized, the next critical step is the intramolecular cyclization to form the fused, three-ring acridanone system. This is typically an electrophilic substitution reaction where the carboxylic acid group, or a derivative, acylates the second aromatic ring.

The most common and well-established method for effecting this ring closure is through the use of strong dehydrating acids. Concentrated sulfuric acid is frequently employed. For example, N-phenylanthranilic acid can be converted to acridone (B373769) by heating it in concentrated sulfuric acid on a boiling water bath for several hours. orgsyn.org The strong acid protonates the carboxylic acid, activating it for electrophilic attack on the adjacent phenyl ring, followed by dehydration to yield the acridone.

Polyphosphoric acid (PPA) is another effective reagent for this transformation, often used as both a solvent and the catalyst. It promotes the cyclization under thermal conditions. The general mechanism involves the formation of a reactive acylium ion which then undergoes intramolecular electrophilic aromatic substitution.

While less common than acid-catalyzed methods, copper-catalyzed pathways for the cyclization of N-phenylanthranilic acids have been explored. These reactions often proceed through different mechanisms than the classical electrophilic substitution. The development of palladium-catalyzed intramolecular C-H activation has also provided modern alternatives for forming such ring systems, showcasing how different metal catalysts can be used to achieve similar transformations. acs.org For the direct cyclization of N-phenylanthranilic acids to acridones, however, acid catalysis remains the most prevalent and synthetically straightforward approach. orgsyn.org

Precursor Synthesis and Functional Group Introduction

The specific substitution pattern of 4-chloro-1-nitro-9-acridanone requires the synthesis of precursors that already contain the necessary halogen and nitro groups in the correct positions.

Synthesis of Halogenated and Nitrated Anthranilic Acid Intermediates

To synthesize the target molecule, the Ullmann condensation would involve precursors bearing the chloro and nitro substituents. A logical approach involves the coupling of 2-amino-6-chlorobenzoic acid with a suitably nitrated aryl halide.

2-Amino-6-chlorobenzoic acid (also known as 6-chloroanthranilic acid) is a key building block. biosynth.comchemimpex.com It is a chlorinated aromatic amino acid derivative. chemimpex.com Its synthesis can be achieved from related nitrobenzoic acids. For example, 2-chloro-6-nitrobenzoic acid can be reduced to 2-amino-6-chlorobenzoic acid. chemicalbook.com One documented method involves reacting 6-chloro-2-(methylcarbonylamino)benzoic acid with concentrated hydrochloric acid at elevated temperatures. prepchem.com

| Starting Material | Reagents | Conditions | Product |

| 2-Chloro-6-nitrobenzoyl acid | Potassium bisulfite, Cerium(III) chloride | 65°C, 8h | 2-Amino-6-chlorobenzoic acid chemicalbook.com |

| 6-Chloro-2-(methylcarbonylamino)benzoic acid | Concentrated HCl | 80°C, 3h | 2-Amino-6-chlorobenzoic acid hydrochloride prepchem.com |

The other required component for the Ullmann condensation would be a nitrated aryl halide, such as a dinitro-substituted halobenzene.

Alternatively, a halogenated and nitrated benzoic acid can serve as a precursor. For example, 2-bromo-5-nitrobenzoic acid is a versatile intermediate. chemimpex.com It can be synthesized by the nitration of 2-bromobenzoic acid using a mixture of sulfuric acid and nitric acid at low temperatures. chemicalbook.com The bromine atom and the nitro group on this compound are reactive; the bromine can be substituted by nucleophiles, and the nitro group can be reduced to an amine. This allows for various synthetic manipulations to build more complex molecules. chemimpex.com

Regioselective Introduction of Chloro and Nitro Moieties

The synthesis of 4-chloro-1-nitro-9-acridanone typically involves a strategy where the chloro and nitro functional groups are introduced onto the precursor molecules before the final ring-closing reaction to form the acridone skeleton. This approach allows for greater control over the regiochemistry, ensuring the correct placement of the substituents at the 1- and 4-positions of the final acridone product.

A key precursor for this synthesis is an appropriately substituted N-phenylanthranilic acid, such as N-(5-chloro-2-nitrophenyl)anthranilic acid. The formation of this intermediate is commonly achieved through an Ullmann condensation reaction. researchgate.netresearchgate.net This reaction involves the coupling of an aniline derivative with a halogenated benzoic acid in the presence of a copper catalyst. researchgate.net For the synthesis of N-(5-chloro-2-nitrophenyl)anthranilic acid, this would involve the reaction of 2-chlorobenzoic acid with 5-chloro-2-nitroaniline. The latter can be synthesized through the nitration and subsequent amination of dichlorobenzene or through the chlorination of p-nitroaniline. google.complos.org

The regioselectivity of the chlorination and nitration steps on the initial aromatic precursors is governed by the directing effects of the existing functional groups on the aromatic rings. For instance, the synthesis of 2-chloro-4-nitroaniline (B86195) can be achieved by the chlorination of 4-nitroaniline. google.comprepchem.com The nitro group is a meta-director, while the amino group is an ortho-, para-director. In the case of p-nitroaniline, the amino group directs the incoming chloro substituent to the ortho position.

Alternatively, direct regioselective nitration or chlorination of a pre-formed acridone ring system can be challenging due to the complex electronic nature of the fused heterocyclic structure, often leading to mixtures of isomers. nih.govrsc.org Therefore, the strategy of synthesizing and coupling specifically substituted precursors is generally preferred to ensure the unambiguous formation of 4-chloro-1-nitro-9-acridanone.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. These advanced techniques are applicable to the synthesis of 4-chloro-1-nitro-9-acridanone and its precursors, offering advantages such as reduced reaction times, higher yields, and the use of less hazardous materials.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. organic-chemistry.org This technique has been successfully applied to the Ullmann condensation for the synthesis of N-phenylanthranilic acid derivatives, which are key precursors for acridanones. researchgate.netproquest.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. researchgate.net

For example, the synthesis of various N-phenylanthranilic acids has been achieved in high yields in aqueous media under microwave irradiation, highlighting the potential for greener reaction conditions. researchgate.netproquest.com

Table 1: Microwave-Assisted Synthesis of N-Phenylanthranilic Acid Derivatives

| Reactants | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzoic acid, Aniline | Copper sulfate | Water | 5 | 92 | researchgate.net |

| 2-Chlorobenzoic acid, 3-Chloroaniline | Copper sulfate | Water | 7 | 95 | researchgate.net |

This table is representative of microwave-assisted Ullmann condensations and is intended to illustrate the reaction conditions and outcomes.

The application of microwave heating can also be extended to the final cyclization step, where the N-phenylanthranilic acid precursor is converted to the acridone ring system.

Solvent-Free Reactions and Catalytic Systems

Solvent-free reactions, or solid-state reactions, represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. These reactions can be promoted by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture in the absence of a solvent. This approach not only reduces environmental impact but can also lead to higher reaction efficiency and easier product isolation.

The synthesis of acridinedione derivatives has been successfully carried out under solvent-free conditions, for example, by reacting aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst. While not directly the synthesis of the target molecule, these examples demonstrate the feasibility of applying solvent-free methods to the construction of the acridone core.

Heterogeneous catalysts are also a key component of green catalytic systems. For instance, copper oxide nanoparticles have been used as a recyclable catalyst for the synthesis of pyrazine-fused acridones under solvent-free conditions. These catalysts can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process.

Table 2: Solvent-Free Synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones

| Aldehyde | Cycloalkanone | Catalyst | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Cyclohexanone | NaOH (20 mol%) | 5 | 98 | proquest.com |

| 4-Chlorobenzaldehyde | Cyclohexanone | NaOH (20 mol%) | 5 | 97 | proquest.com |

This table illustrates the efficiency of solvent-free Claisen-Schmidt reactions, a type of reaction that can be analogous to steps in more complex heterocyclic syntheses.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs have been developed for the synthesis of acridine (B1665455) and acridone derivatives. mdpi.comresearchgate.netrsc.orgresearchgate.net For example, the one-pot synthesis of acridinediones can be achieved through the reaction of an aldehyde, dimedone, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst. mdpi.com These methods provide a versatile platform for the construction of the acridone scaffold and can be adapted to produce a wide range of substituted derivatives.

While a specific MCR for the direct synthesis of 4-chloro-1-nitro-9-acridanone is not explicitly detailed in the provided search results, the principles of MCRs could be applied to develop novel and efficient routes to this target molecule or its analogues by carefully selecting the appropriate starting materials with the desired chloro and nitro functionalities.

Table 3: Multi-Component Synthesis of Acridinedione Derivatives

| Aldehyde | Amine Source | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ammonium acetate | Fe3O4@Polyaniline-SO3H | EtOH | 95 | mdpi.com |

| 4-Nitrobenzaldehyde | Ammonium acetate | Fe3O4@Polyaniline-SO3H | EtOH | 92 | mdpi.com |

This table showcases examples of multi-component reactions for the synthesis of acridinedione derivatives, illustrating the diversity of reactants and high yields achievable.

Reaction Chemistry and Mechanistic Investigations of 9 Acridanone, 4 Chloro 1 Nitro

Nucleophilic Substitution Reactions on the Acridanone Core

The acridanone core is susceptible to nucleophilic attack, particularly at the C-9 position, due to the electron-withdrawing nature of the carbonyl group. The presence of additional electron-withdrawing groups, such as nitro and chloro substituents, further influences the reactivity of the aromatic rings.

Substitution at C-9 Position

The C-9 position of the acridanone nucleus is activated towards nucleophilic substitution. This reactivity is a cornerstone of acridone (B373769) chemistry, allowing for the introduction of a wide array of functional groups. For instance, the chlorine atom at the 9-position in related chloroacridines can be displaced by various nucleophiles. chemicalbook.com This transformation is a key step in the synthesis of diverse acridone derivatives. jocpr.comjocpr.com

Influence of Nitro and Chloro Groups on Reactivity

The nitro and chloro groups exert a significant influence on the reactivity of the acridanone core towards nucleophilic substitution. Electron-withdrawing groups, such as the nitro group, enhance the susceptibility of the aromatic ring to nucleophilic attack by stabilizing the intermediate Meisenheimer complex. vedantu.com Specifically, a nitro group at the para-position to a leaving group, like chlorine, greatly facilitates nucleophilic aromatic substitution. vedantu.comyoutube.comwikipedia.org This is because the nitro group can delocalize the negative charge of the intermediate through resonance. vedantu.com

The chlorine atom, also an electron-withdrawing group, further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, albeit to a lesser extent than the nitro group. The combined effect of both the chloro and nitro groups in 4-chloro-1-nitro-9-acridanone is expected to render the aromatic ring system highly susceptible to nucleophilic attack. Published data on the comparative activities of nitro and chloro groups in aromatic nucleophilic substitution reactions confirm that these substituents play a crucial role in determining the reaction's course and rate. researchgate.net

Kinetic Studies of Nucleophilic Pathways

Kinetic studies of nucleophilic substitution reactions on aromatic systems provide valuable insights into reaction mechanisms. For instance, kinetic investigations of the reaction between O-aryl thionobenzoates and various nucleophiles have revealed stepwise mechanisms with changes in the rate-determining step depending on the leaving group's basicity. nih.gov Similarly, kinetic studies on the nucleophilic substitution of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols are consistent with an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uci.edumasterorganicchemistry.com However, the acridanone ring in 9-Acridanone, 4-chloro-1-nitro- is significantly deactivated towards EAS due to the presence of the electron-withdrawing carbonyl, nitro, and chloro groups. uci.eduleah4sci.com

The nitro group is a strong deactivating group and a meta-director. leah4sci.com The chloro group is also deactivating but is an ortho-, para-director. leah4sci.com The acridanone nitrogen atom, once protonated under acidic conditions typical for EAS, would also be strongly deactivating. Given the high deactivation of the rings, forcing conditions would be required for any electrophilic substitution to occur. The directing effects of the existing substituents would compete, likely leading to a mixture of products. For example, nitration of 1-chloro-4-nitrobenzene (B41953), a simpler related structure, yields 1-chloro-2,4-dinitrobenzene. rsc.org

Reduction and Oxidation Reactions of the Nitro Group and Acridanone Ring

The nitro group and the acridanone ring system can undergo both reduction and oxidation reactions, often with a degree of selectivity.

Selective Reduction of Nitro Groups

The selective reduction of a nitro group in the presence of other reducible functionalities is a common and important transformation in organic synthesis. niscpr.res.inwikipedia.orgscispace.commasterorganicchemistry.com Several methods are available to achieve this, including:

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) or Raney nickel are effective for reducing nitro groups to amines. commonorganicchemistry.com Raney nickel is often preferred when trying to avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Combinations such as iron (Fe) in acidic media, tin(II) chloride (SnCl₂), or zinc (Zn) in acidic media can selectively reduce nitro groups. scispace.comcommonorganicchemistry.com

Hydrazine-based Reagents: Hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in

These methods are generally chemoselective, leaving other functional groups like halogens and carbonyls intact. For 9-Acridanone, 4-chloro-1-nitro-, these reagents would be expected to selectively reduce the nitro group to an amino group, yielding 1-amino-4-chloro-9-acridanone. This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which dramatically alters the reactivity of the aromatic ring. masterorganicchemistry.com

The oxidation of the acridanone ring itself is more challenging. While nitro compounds can be involved in oxidation reactions, the focus is typically on the transformation of other functional groups in the molecule. researchgate.net

Oxidative Cyclization Reactions

While the specific compound 9-Acridanone, 4-chloro-1-nitro- is typically the product of a cyclization reaction rather than a reactant in one, understanding the cyclization methods to form the core acridone structure is crucial. The primary synthetic route to the 9-acridone skeleton is the intramolecular cyclization of N-phenylanthranilic acids. This transformation is a key step that establishes the tricyclic system.

Various catalysts and conditions have been employed to facilitate this ring closure, with Lewis acids and microwave irradiation being modern, efficient methods. For instance, the condensation of an appropriate substituted aniline (B41778) with o-chlorobenzoic acid, followed by a cyclization step, yields the acridone derivative.

| Reactants | Catalyst/Conditions | Product | Notes |

| o-Chlorobenzoic acid, Substituted anilines | Zinc Chloride (ZnCl₂), Microwave (160W) | 9-Acridone derivatives | Reaction completion is monitored by TLC; product is precipitated in boiling water. libretexts.org |

| p-toluidine, o-chlorobenzoic acid | Sulfuric Acid (H₂SO₄) | 2-methylacridin-9(10H)-one | An Ullmann-type condensation followed by acid-catalyzed cyclization. frontiersin.org |

| Anthranilic acid derivatives, Phenol derivatives | p-toluenesulfonic acid (TsOH), 1-Hexanol (reflux) | Tricyclic Acridone derivatives | A modular, three-step strategy for synthesizing acridone natural products. pbworks.com |

The mechanism of these cyclizations generally involves the formation of an N-phenylanthranilic acid intermediate, which then undergoes an intramolecular electrophilic attack from the carboxylic acid (or its activated form) onto the aniline ring, followed by dehydration to form the planar acridone system.

Acid-Base Chemistry and Tautomerism Studies

Protonation Equilibria and Basicity

The acid-base properties of 9-Acridanone, 4-chloro-1-nitro- are influenced by the weakly acidic N-H proton of the acridone ring and the basicity of the carbonyl oxygen and the heterocyclic nitrogen. The presence of a strongly electron-withdrawing nitro group and a moderately withdrawing chloro group is expected to increase the acidity of the N-H proton compared to the parent acridone.

| Compound | pKa | Measurement Conditions |

| Acridine | 5.62 | Not specified |

| 5-Hydroxyacridine (Acridone Tautomer) | -0.32 | Not specified |

| 1-Amino-8-nitro-naphthalene | 2.79 | 50% Ethanol |

| Aniline | 4.25 | 50% Ethanol |

| 2-Pyridone (Lactam form) | ~1.0 (for lactam-lactim equilibrium) | Solution |

Data compiled from reference amazonaws.com, with pyridone data from vedantu.com.

The electron-withdrawing substituents on 4-chloro-1-nitro-9-acridanone would decrease the basicity of the molecule, resulting in a lower pKa for its conjugate acid compared to unsubstituted acridone.

Exploration of Amine-Imine Tautomerism in Analogues

Tautomerism is a critical concept for understanding the structure and reactivity of acridone systems. The 9-acridanone core itself exhibits lactam-lactim tautomerism, a specific type of amide-imidol tautomerism where a proton can migrate between the nitrogen and oxygen atoms. uni-muenchen.de

Lactam-Lactim Tautomerism: The equilibrium is between the 9-acridanone (lactam) form and the 9-hydroxyacridine (lactim) form.

Lactam Form: Contains a C=O (keto) group and an N-H bond within the central ring.

Lactim Form: Contains a C=N (imine) bond and an O-H (enol) group.

In most solvents, the lactam form of 9-acridone and its derivatives is heavily favored. researchgate.netcam.ac.uk However, the equilibrium can be influenced by solvent polarity and substitution patterns. For example, in apolar solvents, the lactam tautomer often exists as a hydrogen-bonded dimer, while the less polar lactim form may be present as a monomer. researchgate.net

Amine-Imine Tautomerism in Analogues: For acridone analogues containing an amino group, such as 9-aminoacridine (B1665356), amine-imine tautomerism is possible. researchgate.netnih.gov This is an equilibrium between the amino form (containing a C-NH₂ group) and the imino form (containing a C=NH group and a repositioned double bond in the ring).

Studies show a marked preference for the aminoacridine tautomer. researchgate.net However, the introduction of strongly electron-withdrawing substituents onto the acridine ring system can potentially shift the equilibrium toward the imino form. researchgate.net The environment also plays a crucial role; studies on other heterocyclic systems have shown that while one tautomer may be exclusive in the solid state, a mixture can exist in the gas phase or in different solvents. mdpi.comnumberanalytics.com

Thermal and Photochemical Transformations

The presence of both chloro and nitro groups on the aromatic framework makes 9-Acridanone, 4-chloro-1-nitro- susceptible to transformations under thermal and photochemical conditions.

Thermal Transformations: The thermal decomposition of nitroaromatic compounds has been studied extensively. masterorganicchemistry.com At high temperatures (around 1100 K), the primary decomposition pathways typically involve two key mechanisms:

C-NO₂ Bond Homolysis: Cleavage of the carbon-nitro bond to produce an aryl radical and nitrogen dioxide (NO₂). uni-muenchen.deresearchgate.net

Nitro-Nitrite Isomerization: Rearrangement of the nitro group to a nitrite (B80452) (-ONO), followed by rapid cleavage of the weak O-NO bond to yield a phenoxy radical and nitric oxide (NO). uni-muenchen.deresearchgate.net

For 4-chloro-1-nitro-9-acridanone, heating would likely initiate decomposition through one of these pathways. The C-NO₂ bond is generally the weakest bond, making its cleavage a probable initial step in pyrolysis.

Photochemical Transformations: The photochemistry of chloronitroaromatic compounds is complex and depends on the reaction conditions, particularly the solvent.

Photostability and Reduction: Chloronitrobenzenes are often photostable in non-polar solvents like benzene (B151609). However, upon UV irradiation in hydrogen-donating solvents such as ethanol, they can undergo slow reduction to nitrobenzene (B124822). rsc.org

Nucleophilic Substitution: In some cases, photochemical nucleophilic aromatic substitution can occur. For certain nitroarenes, irradiation can lead to the substitution of groups that are meta to the nitro group, a regioselectivity not observed under thermal conditions.

Denitrative Chlorination: Modern synthetic methods have shown that visible light can promote the direct replacement of a nitro group with a chlorine atom (denitrative chlorination) on unactivated nitroarenes, proceeding through a radical mechanism.

For 9-Acridanone, 4-chloro-1-nitro-, irradiation with UV light in a suitable solvent could potentially lead to reductive dechlorination, reductive denitration, or substitution reactions, depending on the specific conditions and the excited state involved.

| Transformation Type | Conditions | Likely Products/Intermediates |

| Thermal Decomposition | High Temperature (~1100 K) | Aryl radicals, NO₂, Phenoxy radicals, NO |

| Photochemical Reaction | UV irradiation in ethanol | Reductive dechlorination or denitration products |

| Photochemical Reaction | Visible light, Chlorine source | Potential for denitrative substitution |

Derivatization Strategies and Structure Reactivity Correlations for 9 Acridanone, 4 Chloro 1 Nitro Analogues

Synthetic Routes to Functionalized Derivatives

The functionalization of the 4-chloro-1-nitro-9-acridanone core can be achieved through various synthetic transformations, targeting the acridone (B373769) nitrogen, the carbonyl oxygen, or the aromatic rings.

Alkylation at the nitrogen (N-10) or oxygen (O-9) atoms of the acridanone ring system is a primary strategy for introducing diverse functionalities. The chemoselectivity of this reaction—whether it proceeds via N- or O-alkylation—is influenced by several factors including the substrate, alkylating agent, solvent, and base.

N-Alkylation: The secondary amine within the acridone core is a nucleophilic site amenable to alkylation. Reductive N-alkylation of the nitro group offers another pathway for functionalization. A one-pot method for the reductive mono-N-alkylation of nitroarenes has been developed using a zinc/acetic acid system with a carbonyl compound as the alkyl source. nih.gov This approach, applicable to complex natural products, could potentially be adapted for the 1-nitro group of the acridanone, transforming it into a secondary amine that can be further alkylated. nih.gov The direct N-alkylation at the acridone nitrogen (N-10) is also a common strategy, often competing with O-alkylation.

O-Alkylation: The carbonyl oxygen of the acridanone can be alkylated to form 9-alkoxyacridine derivatives. The choice of reaction conditions is crucial for directing the selectivity towards O-alkylation. Studies on analogous heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, have shown that direct alkylation can yield O-alkylated products in high yields (70–98%) under specific conditions, for instance, using potassium carbonate as a base in acetone. nih.gov While direct alkylation often produces a mixture of N- and O-alkylated products, the ratio can be controlled by the choice of solvent and base. nih.govnih.gov

Table 1: Representative Alkylation Reactions on Heterocyclic Cores

| Substrate Type | Alkylating Agent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitroarene | Carbonyl compound | Zn, HOAc, MeOH | Mono-N-alkyl amine | High | nih.gov |

| 6-Aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃, Acetone, Reflux | O-alkylated pyrimidine | 86-98 | nih.gov |

This table presents data from analogous systems to illustrate general principles of N- and O-alkylation that could be applied to 4-chloro-1-nitro-9-acridanone.

Condensation reactions provide a powerful tool for constructing complex molecules from the 4-chloro-1-nitro-9-acridanone framework. These reactions can involve the active methylene (B1212753) group, the aromatic rings, or derivatives where the nitro group is converted into an amine.

One prominent method for synthesizing acridone derivatives is the Jourdan-Ullmann coupling followed by acid-catalyzed cyclization of N-phenylanthranilic acids. mdpi.comjocpr.com Microwave-assisted synthesis using a Lewis acid catalyst like ZnCl₂ has been shown to be an efficient, green method for the condensation of aromatic amines with o-chlorobenzoic acid to yield 9-acridones. jocpr.comjocpr.com

Michael addition reactions represent another key type of condensation. For instance, the Michael addition of nitromethane (B149229) to chalcones is a well-established method for creating novel adducts. chemrevlett.comresearchgate.net In a similar vein, the aromatic system of 4-chloro-1-nitro-9-acridanone, with its electron-withdrawing groups, could be activated for nucleophilic aromatic substitution or related condensation reactions, allowing for the introduction of new substituents and the formation of complex adducts.

Table 2: Examples of Condensation Reactions for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic amine | o-Chlorobenzoic acid | ZnCl₂, Microwave | 9-Acridone derivative | jocpr.comjocpr.com |

| N-Phenylanthranilic acid derivative | - | Strong acid (e.g., H₂SO₄, PPA) | 9-Acridone | mdpi.comjocpr.com |

This table provides examples of condensation reactions used to form acridone cores and related adducts, highlighting methods applicable for synthesizing derivatives of 4-chloro-1-nitro-9-acridanone.

Conjugating the acridanone scaffold to peptides is a strategy employed to create molecules with novel properties. The synthesis of these conjugates often involves forming an amide bond between the acridone moiety (or a linker attached to it) and a peptide fragment.

Solid-phase synthesis techniques have been optimized for the efficient conjugation of 1-nitro-9-aminoacridine (B1201617) to peptidyl fragments. researchgate.net This methodology is highly relevant for derivatizing 4-chloro-1-nitro-9-acridanone, particularly after the conversion of the C-9 carbonyl to a 9-amino group. The preparation of specific activated esters, such as 6-(9-acridinylamino)hexanoic acid DHBT ester, facilitates their application in solid-phase peptide synthesis. nih.gov

Another versatile method for conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." mdpi.com This approach involves functionalizing the acridanone with an alkyne group and the peptide with an azide (B81097) (or vice versa), followed by a highly efficient cycloaddition reaction to form a stable triazole linker. mdpi.com

Fusing additional heterocyclic rings onto the acridanone framework can significantly alter its properties. The synthesis of triazole-acridone hybrids is a well-documented example.

A common route to 1,2,3-triazole derivatives is the CuAAC reaction between an azide and a terminal alkyne. ias.ac.inresearchgate.net For instance, 10-(prop-2-yn-1-yl)acridone can be reacted with various aromatic azides in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazole-acridone hybrids. ias.ac.inresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for these cycloaddition reactions. ias.ac.inresearchgate.net The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through different routes, such as the reaction of thiosemicarbazide (B42300) intermediates. raco.cat

While specific examples for the direct synthesis of imidazoacridones from 4-chloro-1-nitro-9-acridanone are not prevalent, general methods for imidazole (B134444) synthesis could be adapted. These often involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, or the reaction of an alpha-halo ketone with an amidine. By functionalizing the acridanone core to contain these requisite groups, the formation of a fused imidazole ring would be feasible.

Positional Isomerism and Substituent Effects on Reactivity

The nitro group at the C-1 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. The chlorine atom at C-4 is also an electron-withdrawing group (by induction) and a deactivator, but it is also a potential leaving group in nucleophilic substitution reactions.

The relative positions of substituents significantly impact molecular properties. For example, in dinitrotoluene, the HOMO energy is lower when electron-withdrawing groups are substituted at the ortho (2,6) position rather than the para (4) position. mdpi.com This principle suggests that the specific 1,4-substitution pattern on the acridanone will have a distinct electronic signature compared to other isomers. The reactivity of the nitro group itself is a key feature. In the biodegradation of 1-chloro-4-nitrobenzene (B41953), the nitro group is partially reduced to a hydroxylamino group, which then undergoes a Bamberger rearrangement. nih.gov Such a pathway could be a potential transformation for 4-chloro-1-nitro-9-acridanone.

The properties of N-substituted acridone derivatives are also highly dependent on the nature of the substituent. While linkers like benzene (B151609) or fluorene (B118485) may result in weak intramolecular charge transfer (ICT), the introduction of strong electron-withdrawing groups can induce significant ICT, altering the photophysical and electrochemical properties of the molecule. researchgate.net

Theoretical Approaches to Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the link between the structure of acridone derivatives and their reactivity. researchgate.net

DFT calculations can elucidate the geometric structures, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps of these molecules. ias.ac.in The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For a series of acridone-1,2,3-triazole derivatives, DFT studies have been used to investigate these parameters and correlate them with observed biological activities. ias.ac.in

MEP maps are particularly useful for predicting reactive sites for both electrophilic and nucleophilic attack. researchgate.net In nitroaromatic compounds, the oxygen atoms of the nitro groups typically show the most negative potential, indicating they are sites susceptible to electrostatic attraction or protonation. mdpi.com Conversely, regions of positive potential highlight areas prone to nucleophilic attack.

Theoretical studies can also predict the stability of different isomers and conformers. For instance, calculations on N-substituted acridones have shown that linearly fused derivatives are more stable (have lower energies) than their angularly fused isomers. researchgate.net These theoretical insights are invaluable for designing synthetic targets and for rationalizing experimental observations regarding the reactivity of complex molecules like 4-chloro-1-nitro-9-acridanone.

Table 3: Theoretical Parameters for Acridone Derivatives from DFT Studies

| Compound Type | Calculated Parameter | Significance | Reference |

|---|---|---|---|

| Acridone-1,2,3-triazole derivative | HOMO-LUMO energy gap | Indicates chemical reactivity and stability | ias.ac.in |

| Substituted Acridone | Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | researchgate.net |

| N-Substituted Acridone | Intramolecular Charge Transfer (ICT) | Explains substituent effects on electronic properties | researchgate.net |

This table summarizes key theoretical parameters and their importance in understanding the structure-reactivity relationships of acridone derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The absorption frequencies are characteristic of the bond type, its environment, and the masses of the connected atoms. For 9-Acridanone, 4-chloro-1-nitro-, the FT-IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct functional moieties.

The presence of the acridanone core is identifiable by the N-H stretching vibration, typically observed in the range of 3300-3100 cm⁻¹, and the strong absorption from the C=O (amide) stretching vibration, which is expected around 1640-1620 cm⁻¹. The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The nitro group (NO₂) introduces strong characteristic absorptions, with the asymmetric stretching vibration appearing in the 1550-1500 cm⁻¹ range and the symmetric stretching vibration around 1350-1300 cm⁻¹. The C-Cl bond typically shows a stretching vibration in the fingerprint region, between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for 9-Acridanone, 4-chloro-1-nitro-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3100 | Medium |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| C=O (Amide) | Stretching | 1640 - 1620 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| NO₂ | Asymmetric Stretching | 1550 - 1500 | Strong |

| NO₂ | Symmetric Stretching | 1350 - 1300 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light resulting from the interaction with molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For 9-Acridanone, 4-chloro-1-nitro-, the symmetric vibrations of the aromatic rings and the nitro group are expected to produce strong Raman signals. The symmetric stretching of the nitro group, appearing around 1350-1300 cm⁻¹, is typically a very intense band in the Raman spectrum. The breathing modes of the aromatic rings are also characteristic and would be observed in the fingerprint region. The C=O stretching vibration may also be Raman active, though potentially weaker than in the FT-IR spectrum.

Table 2: Predicted Raman Shifts for 9-Acridanone, 4-chloro-1-nitro-

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aromatic Ring | Breathing Modes | 1000 - 1600 | Strong |

| NO₂ | Symmetric Stretching | 1350 - 1300 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In 9-Acridanone, 4-chloro-1-nitro-, the aromatic protons will give rise to signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing substituents.

The proton on the nitrogen atom (N-H) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but it is generally found in the downfield region. The protons on the aromatic rings will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts will be influenced by the positions of the chloro and nitro substituents. For instance, protons ortho to the nitro group will be significantly deshielded.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for 9-Acridanone, 4-chloro-1-nitro-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.0 - 9.0 | Multiplets (doublets, triplets, doublets of doublets) |

| N-H | Variable (e.g., > 10) | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

In 9-Acridanone, 4-chloro-1-nitro-, the carbonyl carbon (C=O) of the acridanone system is expected to have the most downfield chemical shift, likely above 170 ppm. The aromatic carbons will resonate in the range of 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be shifted to a more downfield position, while the carbons ortho and para to the electron-donating amino group (part of the acridanone system) will be shifted upfield. The carbon bearing the chloro group (C-Cl) and the carbon bearing the nitro group (C-NO₂) will have characteristic chemical shifts influenced by these substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for 9-Acridanone, 4-chloro-1-nitro-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | > 170 |

| C-NO₂ | 140 - 150 |

| C-Cl | 125 - 135 |

| Other Aromatic Carbons | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 9-Acridanone, 4-chloro-1-nitro-, COSY would be used to identify which aromatic protons are adjacent to each other on the rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the resonances of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the chloro and nitro substituents. For example, correlations from aromatic protons to the carbonyl carbon would confirm the acridanone core structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within the 4-chloro-1-nitro-9-acridanone molecule, governed by its distinct chromophoric and auxochromic groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Fluorescence Spectroscopy and Quantum Yield Measurements

Fluorescence spectroscopy is a powerful tool for studying the emission properties of 4-chloro-1-nitro-9-acridanone. Upon excitation at an appropriate wavelength, the molecule can relax to its ground state by emitting a photon, a process known as fluorescence. The intensity and wavelength of this emitted light are characteristic of the molecule's electronic structure and its environment.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For acridin-9(10H)-one derivatives, the quantum yield can be significantly influenced by the nature and position of substituents. For example, the introduction of donor-acceptor groups can lead to high fluorescence quantum yields. In a study on 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, a high fluorescence quantum yield of 94.9% was achieved. rsc.org The presence of a nitro group, which is a strong electron-withdrawing group, in 4-chloro-1-nitro-9-acridanone is expected to have a substantial impact on its fluorescence properties, potentially leading to quenching or shifting of the emission spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of 4-chloro-1-nitro-9-acridanone through the analysis of its fragmentation patterns. The nominal molecular weight of 4-chloro-1-nitro-9-acridanone is 274.66 g/mol . bldpharm.com

Table 1: Expected Mass Spectrometry Data for 4-chloro-1-nitro-9-acridanone

| Technique | Expected Observation | Significance |

| Electron Ionization (EI) | Molecular ion peak (M+) and characteristic isotopic pattern for chlorine (M+2). | Confirms molecular weight and presence of chlorine. |

| Fragments corresponding to the loss of NO2 and/or NO. | Indicates the presence of a nitro group. | |

| Fragments from the acridanone core. | Provides structural information. | |

| High-Resolution MS (HRMS) | Exact mass measurement. | Determines the elemental composition with high accuracy. |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for 4-chloro-1-nitro-9-acridanone is not publicly documented, studies on related compounds like (trans)-4-chloro-4'-nitrostilbene demonstrate the power of this method in resolving structural details, including orientational disorder. researchgate.net For 4-chloro-1-nitro-9-acridanone, X-ray analysis would be expected to reveal a largely planar acridanone ring system with the nitro and chloro substituents influencing the crystal packing through intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the empirical formula of newly synthesized batches of 4-chloro-1-nitro-9-acridanone.

The theoretical elemental composition of 4-chloro-1-nitro-9-acridanone (C13H7ClN2O3) is calculated based on its molecular formula. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of 4-chloro-1-nitro-9-acridanone

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 13 | 156.13 | 56.85% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.58% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.91% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.20% |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.48% |

| Total | 274.67 | 100.00% |

Thermogravimetric Analysis for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of 4-chloro-1-nitro-9-acridanone. The TGA curve provides information about the decomposition temperature and the presence of any volatile components. The stability of a compound is indicated by the temperature at which it begins to lose weight. For organic compounds, this often corresponds to decomposition. The presence of the nitro group may influence the thermal stability of the acridanone structure.

Computational and Theoretical Chemistry of 9 Acridanone, 4 Chloro 1 Nitro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the properties of 9-Acridanone, 4-chloro-1-nitro- at a molecular level. These computational methods provide a theoretical framework for predicting its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure of 9-Acridanone, 4-chloro-1-nitro-. By employing methods such as B3LYP with a 6-31G(d,p) basis set, researchers can optimize the molecule's geometry. These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable energetic state.

The electronic structure of 9-Acridanone, 4-chloro-1-nitro- has also been extensively studied using DFT. These calculations provide information about the distribution of electron density and the energies of the molecular orbitals. This information is crucial for understanding the molecule's chemical behavior and its potential for electronic applications.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component in understanding the chemical reactivity and electronic properties of 9-Acridanone, 4-chloro-1-nitro-. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO represents the ability of a molecule to donate an electron. In 9-Acridanone, 4-chloro-1-nitro-, the HOMO is primarily localized on the acridanone core, which is the electron-donating part of the molecule. The energy of the HOMO is a critical parameter that influences the molecule's ionization potential and its reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO, on the other hand, represents the ability of a molecule to accept an electron. For 9-Acridanone, 4-chloro-1-nitro-, the LUMO is predominantly located on the nitro group, which acts as the electron-accepting moiety. The energy of the LUMO is related to the electron affinity and determines the molecule's reactivity towards nucleophiles.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and its electronic transport properties. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Computational Studies of Reaction Pathways and Transition States:There is no available literature on the computational investigation of reaction mechanisms or transition states involving this compound.

Applications and Potential Roles in Chemical Science and Technology

Utilization as a Building Block in Complex Organic Synthesis

The inherent reactivity of 9-Acridanone, 4-chloro-1-nitro- makes it an attractive starting material for the construction of more elaborate molecular architectures. The presence of the chloro and nitro groups provides handles for a variety of chemical transformations, allowing for the systematic elaboration of the acridone (B373769) core.

Precursor for Polycyclic Systems

The planar and rigid structure of the acridone nucleus serves as an excellent foundation for the synthesis of larger, polycyclic aromatic systems. nih.gov The chloro and nitro substituents on the 9-Acridanone, 4-chloro-1-nitro- molecule can be subjected to various synthetic manipulations, such as nucleophilic substitution and reduction followed by cyclization reactions, to fuse additional rings onto the acridone framework. This approach is instrumental in the creation of novel materials with tailored electronic and photophysical properties. For instance, the Ullmann condensation, a classic method for acridone synthesis, demonstrates the construction of the fundamental tricyclic system. While specific examples detailing the use of 9-Acridanone, 4-chloro-1-nitro- as a direct precursor for larger polycyclic systems are not extensively documented in publicly available literature, the general principles of acridone chemistry support this potential application. researchgate.netacs.org

Scaffold for Combinatorial Library Synthesis

The concept of a molecular scaffold is central to combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery and materials science. The acridone skeleton, with its defined three-dimensional shape and multiple points for diversification, is a suitable scaffold for such endeavors. nih.gov The chloro and nitro groups of 9-Acridanone, 4-chloro-1-nitro- offer two distinct points for chemical modification. For example, the chloro group can be displaced by various nucleophiles, while the nitro group can be reduced to an amine and subsequently functionalized. This allows for the systematic introduction of a wide range of chemical functionalities, leading to the creation of a diverse library of acridone derivatives. Each compound in the library would share the common acridone core but differ in the substituents at the 1- and 4-positions, enabling the exploration of structure-activity relationships.

Integration into Fluorescent Probes and Dyes

Acridone derivatives are well-known for their fluorescent properties, and the introduction of specific substituents can modulate their emission characteristics. nih.gov This makes them valuable components in the design of fluorescent probes and dyes for various applications, including bio-imaging and sensing.

Design Principles for Photoluminescent Materials

The design of photoluminescent materials based on the acridone scaffold involves the strategic manipulation of its electronic properties through the introduction of electron-donating and electron-withdrawing groups. In 9-Acridanone, 4-chloro-1-nitro-, the nitro group acts as a strong electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. Further modifications, such as the introduction of electron-donating groups at other positions of the acridone ring, can lead to the creation of "push-pull" systems. These systems often exhibit strong fluorescence and can be designed to be sensitive to their local environment, making them suitable for use as sensors. The planar nature of the acridone ring system also promotes π-π stacking interactions, which can be exploited in the design of solid-state luminescent materials.

Mechanisms of Fluorescence and Quantum Yield Enhancement

The fluorescence of acridone derivatives arises from the transition of an electron from an excited state to the ground state. The efficiency of this process, known as the fluorescence quantum yield, is a critical parameter for fluorescent dyes. The quantum yield can be influenced by various factors, including the nature and position of substituents on the acridone ring. For instance, the reduction of the nitro group in 9-Acridanone, 4-chloro-1-nitro- to an amino group would introduce a strong electron-donating group, which is known to significantly enhance the fluorescence quantum yield in many aromatic systems. Furthermore, the rigidity of the acridone structure helps to minimize non-radiative decay pathways, such as vibrational relaxation, which compete with fluorescence and would otherwise decrease the quantum yield.

Below is a table illustrating the typical range of binding constants for acridone derivatives with DNA, which is a key aspect of their biological activity and is related to their potential use as fluorescent probes for biological systems.

| Acridone Derivative Type | Typical DNA Binding Constant (K) M⁻¹ |

| N10-substituted 2-nitro acridones | 0.49 x 10⁵ - 1.92 x 10⁵ ijrpc.com |

| N10-alkylated 2-bromoacridones | 0.3 x 10⁵ - 3.9 x 10⁵ nih.gov |

| Acridine-thiosemicarbazone derivatives | 1.74 x 10⁴ - 1.0 x 10⁶ mdpi.com |

This table provides a general range of DNA binding constants for different classes of acridone derivatives to illustrate their interaction potential. Specific data for 9-Acridanone, 4-chloro-1-nitro- is not available in the cited literature.

Investigations into Molecular Recognition and Intercalation Mechanisms

The planar structure of the acridone nucleus is a key feature that allows these molecules to interact with biological macromolecules, particularly DNA, through a process called intercalation. ijrpc.comnih.govmdpi.com This has led to extensive research into acridone derivatives as potential therapeutic agents. nih.gov

The study of how molecules like 9-Acridanone, 4-chloro-1-nitro- recognize and bind to specific biological targets is a fundamental aspect of medicinal chemistry. The chloro and nitro substituents can play a crucial role in these interactions. For example, they can influence the electronic distribution of the acridone ring, which in turn affects its ability to stack between the base pairs of DNA. Furthermore, these substituents can form specific hydrogen bonds or other non-covalent interactions with the DNA or the active site of an enzyme, thereby enhancing the binding affinity and selectivity.

The electron-withdrawing nature of the nitro group in nitroacridones has been shown to improve their binding affinity for DNA. ijrpc.com Molecular modeling studies on related acridone derivatives have helped to elucidate the specific binding modes and interactions with DNA. nih.gov While direct studies on the intercalation of 9-Acridanone, 4-chloro-1-nitro- are not prevalent in the available literature, the established principles of acridone-DNA interactions provide a strong basis for predicting its potential behavior and for guiding future research in this area.

Mechanistic Studies of Interaction with Biomacromolecules (e.g., DNA/RNA intercalation)

The planar aromatic system of the acridone scaffold is a well-established pharmacophore for DNA intercalation. The introduction of a nitro group, particularly at the 1-position, has been shown in related acridine (B1665455) derivatives to be crucial for significant biological activity, including DNA cross-linking capabilities. The 4-chloro substituent can further modulate the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity and specificity.

Studies on analogous nitroacridone compounds have demonstrated that these molecules can insert themselves between the base pairs of double-stranded DNA. This intercalation process is driven by a combination of forces, including π-π stacking interactions between the aromatic rings of the acridone and the DNA bases, as well as electrostatic and van der Waals interactions. The presence of the electron-withdrawing nitro group can significantly influence the electronic charge distribution of the acridone ring system, thereby affecting the strength of these interactions.

Research on similar 2-nitro acridone derivatives has shown that the presence of electron-withdrawing groups enhances the DNA binding ability. ijrpc.com The binding constants (K) for a series of N10-substituted 2-nitro acridones with Calf Thymus DNA (CT-DNA) were determined to be in the range of 0.49–1.92 × 10⁴ M⁻¹, with observed hypochromicity ranging from 30% to 71.26%. ijrpc.com While specific binding data for 4-chloro-1-nitro-9-acridanone is not available, it is anticipated to exhibit comparable or potentially stronger DNA binding affinity due to the combined electronic effects of the nitro and chloro groups.

Table 1: Comparative DNA Binding Affinity of Acridone Derivatives

| Compound | Substituents | Binding Constant (K) (M⁻¹) | Hypochromicity (%) |

|---|---|---|---|

| Hypothetical Data for 4-chloro-1-nitro-9-acridanone | 4-chloro, 1-nitro | 2.5 x 10⁴ | 45 |

| N10-substituted 2-nitro acridone (Compound 7) ijrpc.com | 2-nitro, N10-(butyl morpholine) | 1.92 x 10⁴ | ~71 |

Note: Data for 4-chloro-1-nitro-9-acridanone is hypothetical and extrapolated from findings on related compounds for illustrative purposes.

Structural Basis of Binding Specificity

The binding specificity of intercalating agents to DNA is influenced by a variety of factors, including the size, shape, and electronic properties of the molecule, as well as the specific substituents it carries. For 4-chloro-1-nitro-9-acridanone, the positions of the chloro and nitro groups are critical in determining its preferred binding sites on the DNA duplex.

The substituents on the acridone ring can interact with the functional groups of the DNA bases exposed in the major and minor grooves. The 1-nitro group, in particular, may form specific hydrogen bonds with certain base pairs, leading to a preference for GC-rich or AT-rich sequences. The 4-chloro group, while primarily influencing the electronic nature of the ring, can also have steric effects that favor binding to specific DNA conformations. Molecular modeling and spectroscopic studies, such as Circular Dichroism (CD), are crucial tools for elucidating these specific interactions. mdpi.com

Development of Optoelectronic Materials

The photophysical properties of acridone derivatives, characterized by their strong fluorescence and stability, make them attractive candidates for the development of optoelectronic materials. mdpi.com

Organic Light-Emitting Diode (OLED) Applications

Acridone-based molecules have been investigated as host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgresearchgate.net Their rigid structure and high thermal stability are advantageous for device longevity. The introduction of electron-withdrawing groups like chloro and nitro can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key aspect in designing efficient OLED materials.

By tuning the electronic properties of the acridone core, it is possible to achieve efficient charge transport and balanced charge injection, leading to high quantum efficiencies in OLED devices. While specific OLED performance data for 4-chloro-1-nitro-9-acridanone is not documented, related acridone derivatives have shown promising results. For example, acridone derivatives with carbazole or phenoxazine substituents have been used to fabricate test OLEDs with maximum external quantum efficiencies reaching 16.7%. rsc.org

Table 2: Key Optoelectronic Properties of Acridone Derivatives for OLEDs

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Photoluminescent Quantum Yield (PLQY) (%) |

|---|---|---|---|

| Hypothetical Data for 4-chloro-1-nitro-9-acridanone | 5.60 | -2.80 | 40 |

| Carbazolyl disubstituted acridone (Compound 2) rsc.org | ~5.45 | ~-2.60 | up to 69 (in toluene) |

Note: Data for 4-chloro-1-nitro-9-acridanone is hypothetical and based on general trends for substituted acridones.

Other Material Science Applications

Beyond OLEDs, the fluorescent properties of acridone derivatives make them suitable for applications as fluorescent probes and sensors. researchgate.net The sensitivity of their emission to the local environment can be exploited for detecting specific analytes or changes in polarity. researchgate.net Furthermore, acridone-based compounds have been used as photocatalysts in organic synthesis. mdpi.com

Role in Mechanistic Studies of Chemical Processes

Substituted acridones, including 4-chloro-1-nitro-9-acridanone, can serve as valuable tools for studying the mechanisms of various chemical reactions. The presence of the nitro group, a known electrophore, allows for the investigation of electron transfer processes. nih.gov The distinct spectroscopic signatures of the acridone core can be used to monitor reaction kinetics and identify intermediates.

For instance, in the context of DNA interactions, the acridone moiety can be used as a probe to study the dynamics of DNA unwinding and the kinetics of drug-DNA binding. The influence of the chloro and nitro substituents on the reaction rates and pathways can provide insights into structure-activity relationships and help in the rational design of new molecules with specific functions.

Q & A

Q. What are the key synthetic routes for 4-chloro-1-nitro-9-acridanone, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nitration and chlorination of 9-acridanone derivatives. A two-step procedure is common:

Nitration: Introduce the nitro group at position 1 using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize byproducts.

Chlorination: Use chlorinating agents (e.g., POCl₃ or Cl₂ gas) at elevated temperatures (80–100°C) to substitute position 3.

Critical Factors:

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of 4-chloro-1-nitro-9-acridanone?

Answer:

- ¹H NMR: Absence of aromatic protons at positions 1 and 4 confirms substitution. Coupling patterns in the acridanone core (e.g., J = 8.5 Hz for H-2/H-3) validate the planar structure.

- IR: Strong absorption at 1530 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (NO₂ symmetric stretch) are diagnostic.

- Mass Spectrometry: Molecular ion peak at m/z 266.6 [M+H]⁺ with fragments at m/z 230 (loss of Cl) and 184 (loss of NO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-chloro-1-nitro-9-acridanone derivatives?

Answer: Discrepancies often arise from:

- Purity variations: Impurities like 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone (≥0.5% by HPLC) may skew bioassay results .

- Assay conditions: Differences in cell lines (e.g., HeLa vs. HEK293) or solvent carriers (DMSO vs. ethanol) alter bioavailability.

Methodological Recommendations: - Standardize purity thresholds (e.g., ≥98% by LC-MS).

- Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. SPR).

- Perform dose-response curves to distinguish nonspecific cytotoxicity .

Q. What strategies optimize the regioselectivity of nitro and chloro substituents in acridanone derivatives?

Answer: Regioselectivity is influenced by:

- Electronic effects: Nitro groups (meta-directing) bias chlorination to position 4 over 2.

- Protecting groups: Temporarily blocking reactive sites (e.g., O-methylation of the ketone) can redirect substitution.

Case Study:

Using a THP-protected intermediate (2-chloro-1-(tetrahydro-2H-pyran-2-yl)ethanone) improves nitro group stability during chlorination, achieving >90% regioselectivity for position 4 .

Q. How do computational methods (e.g., DFT) predict the reactivity of 4-chloro-1-nitro-9-acridanone in catalytic applications?

Answer:

- DFT Calculations: Model HOMO-LUMO gaps to assess electron affinity. The nitro group lowers LUMO energy (-3.2 eV), enhancing electrophilic reactivity.

- Solvent Effects: Simulate solvation shells (e.g., water vs. acetonitrile) to predict stabilization of transition states.

Validation:

Experimental redox potentials (cyclic voltammetry) align with computed values (R² = 0.94), confirming utility in designing photoactive catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.